molecular formula C6H8N2O B13258764 4-Cyclopropyl-2,3-dihydro-1H-imidazol-2-one

4-Cyclopropyl-2,3-dihydro-1H-imidazol-2-one

Cat. No.: B13258764
M. Wt: 124.14 g/mol
InChI Key: GSPJHHAULGTGMI-UHFFFAOYSA-N
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Description

4-Cyclopropyl-2,3-dihydro-1H-imidazol-2-one is a heterocyclic compound that features a cyclopropyl group attached to a dihydroimidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-2,3-dihydro-1H-imidazol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with glyoxal in the presence of a suitable catalyst to form the imidazole ring . The reaction conditions often require precise temperature control and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for better control over reaction parameters, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropyl-2,3-dihydro-1H-imidazol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring .

Scientific Research Applications

4-Cyclopropyl-2,3-dihydro-1H-imidazol-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-2,3-dihydro-1H-imidazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions with the active sites of the target molecules .

Comparison with Similar Compounds

Uniqueness: 4-Cyclopropyl-2,3-dihydro-1H-imidazol-2-one is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for the development of novel pharmaceuticals and industrial applications .

Properties

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

IUPAC Name

4-cyclopropyl-1,3-dihydroimidazol-2-one

InChI

InChI=1S/C6H8N2O/c9-6-7-3-5(8-6)4-1-2-4/h3-4H,1-2H2,(H2,7,8,9)

InChI Key

GSPJHHAULGTGMI-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CNC(=O)N2

Origin of Product

United States

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